2-(2-Furoylamino)-3-phenylacrylic acid
Description
2-(2-Furoylamino)-3-phenylacrylic acid (C₁₄H₁₃NO₅, molecular weight: 275.26 g/mol) is a substituted cinnamic acid derivative featuring a furoylamino group at the 2-position of the phenylacrylic acid backbone.
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C14H11NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-9H,(H,15,16)(H,17,18)/b11-9- |
InChI Key |
WSASDVXTTVSULN-LUAWRHEFSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Pharmacological Comparison of 2-(2-Furoylamino)-3-phenylacrylic Acid and Analogues
Anticancer Activity
- Compound 5a (): This cinnamic acid-2-quinolone hybrid demonstrated potent antiproliferative activity against HCT-116 cells (IC₅₀ = 1.89 µM), outperforming staurosporine. Mechanistically, it induced G2/M phase arrest and apoptosis via topoisomerase inhibition .
Antioxidant and Anti-inflammatory Profiles
- NSAID-Antioxidant Conjugates (): Cinnamic acid-trolox hybrids (e.g., compound 6) exhibited radical scavenging activity surpassing Trolox. Compound 2 reduced carrageenan-induced edema by 59%, highlighting dual anti-inflammatory/antioxidant efficacy .
- (E)-3-Phenylacrylic acid: As a core structure, it contributed to hypolipidemic effects (75.1% cholesterol reduction in hyperlipidemic rats) when conjugated with NO donors or antioxidants .
Pharmacokinetic and Mechanistic Insights
- Structural Determinants of Activity: The furoylamino group in this compound may enhance bioavailability via hydrogen bonding, akin to furan-containing drugs like ranitidine. α,β-Unsaturation in cinnamic acid derivatives enables redox modulation and enzyme inhibition (e.g., cyclooxygenase, topoisomerases) .
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